

# Gadoquatrane Dosing in Compromised Renal Function: A Technical Support Guide

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## Compound of Interest

Compound Name: *Gadoquatrane*

Cat. No.: *B12659558*

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate use of **Gadoquatrane** in subjects with compromised renal function. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental protocols.

## Frequently Asked Questions (FAQs)

Q1: Is dose adjustment of **Gadoquatrane** required for patients with renal impairment?

A1: No, a dose adjustment for **Gadoquatrane** is not warranted for patients with any degree of renal impairment.[1] Clinical studies have demonstrated that while the clearance of **Gadoquatrane** from plasma decreases with increasing severity of renal impairment, effective elimination still occurs even in individuals with markedly impaired renal function.[1]

Q2: What is the pharmacokinetic profile of **Gadoquatrane** in patients with renal impairment?

A2: **Gadoquatrane** exhibits the typical pharmacokinetic profile of a macrocyclic gadolinium-based contrast agent (GBCA).[1] Following intravenous injection, gadolinium plasma concentrations decline rapidly across all patient cohorts, with the rate of decline being dependent on renal function.[2] As the degree of renal impairment increases, the total and renal clearance of **Gadoquatrane** decrease, leading to increased exposure (as measured by the area under the concentration-time curve).[2] However, the maximum plasma concentration and volume of distribution remain similar across all levels of renal function.

Q3: How is **Gadoquatrane** eliminated from the body in patients with renal impairment?

A3: **Gadoquatrane** is eliminated almost exclusively via the renal route. In a study involving participants with mild to moderate renal impairment, approximately 90% of the injected dose was recovered in the urine within the first 24 hours. After 7 days, urinary recovery was nearly complete, averaging between 92% and 97% of the administered dose. Even in patients with moderate renal impairment, the mean effective plasma half-life is short, at 4.1 hours. Trace amounts of gadolinium may continue to be excreted up to 6 months post-injection, irrespective of renal function.

Q4: What are the safety considerations for using **Gadoquatrane** in patients with compromised renal function?

A4: Clinical trials of **Gadoquatrane** in patients with mild to moderate renal impairment have not revealed any relevant safety findings. The safety profile of **Gadoquatrane** is consistent with that of other established macrocyclic GBCAs. **Gadoquatrane** is a macrocyclic GBCA, which is considered to be of low risk for the development of Nephrogenic Systemic Fibrosis (NSF), a rare but serious condition associated with some GBCAs in patients with severe renal dysfunction.

Q5: Is **Gadoquatrane** dialyzable?

A5: Yes, in vitro experiments have shown that the kinetic dialysis profile of **Gadoquatrane** is essentially the same as that of gadobutrol, another macrocyclic GBCA that is known to be dialyzable.

## Data Presentation

Table 1: Summary of **Gadoquatrane** Pharmacokinetic Parameters in Patients with Varying Renal Function

Parameter	Normal Renal Function	Mild Renal Impairment	Moderate Renal Impairment
Total Clearance (CL/BW)	Higher	21% lower than normal	42% lower than normal
Mean Effective Plasma Half-life	Not specified	Not specified	4.1 hours
Urinary Recovery (24 hours)	~90% of injected dose	~90% of injected dose	~90% of injected dose
Urinary Recovery (7 days)	92-97% of injected dose	92-97% of injected dose	92-97% of injected dose
Maximum Plasma Concentration	Similar across all cohorts	Similar across all cohorts	Similar across all cohorts
Volume of Distribution	Similar across all cohorts	Similar across all cohorts	Similar across all cohorts

Data derived from a study where participants received a single IV bolus injection of **Gadoquatrane** (0.025 mmol/kg body weight, corresponding to 0.1 mmol Gd/kg).

## Experimental Protocols

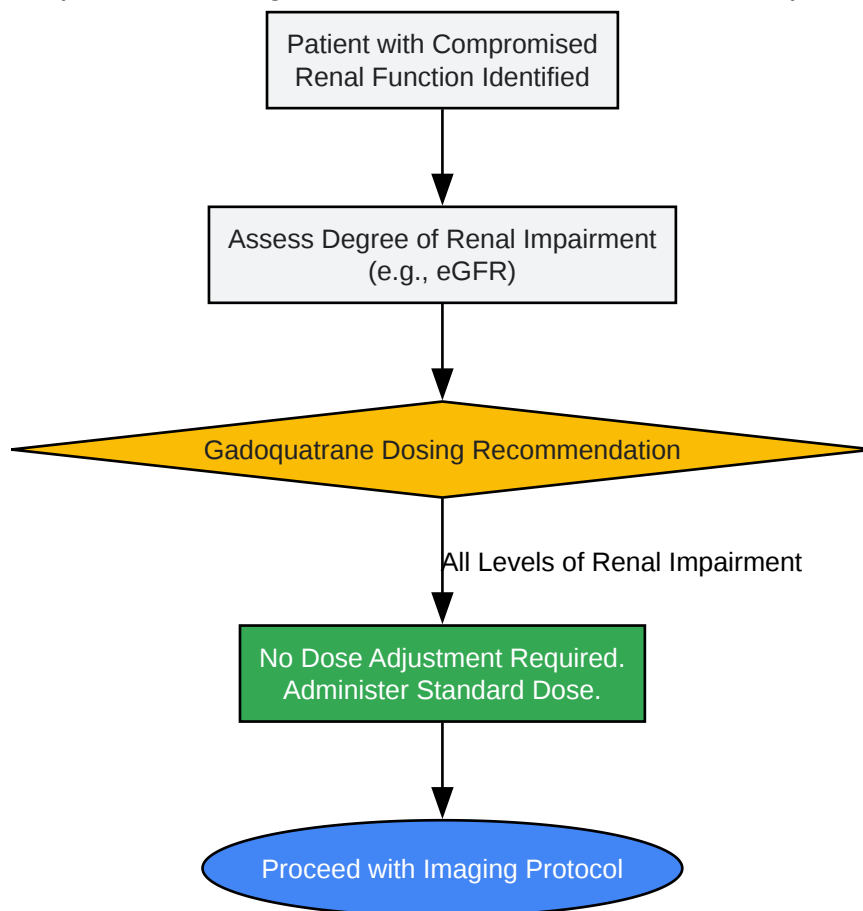
Key Experiment: Pharmacokinetics, Safety, and Dialyzability of **Gadoquatrane** in Patients with Impaired Renal Function

- **Study Design:** This was an open-label, nonrandomized, single-dose study involving three parallel cohorts: (i) participants with mild renal impairment, (ii) participants with moderate renal impairment, and (iii) a matching control group with normal renal function. A total of 24 participants were enrolled.
- **Dosing:** Each participant received a single intravenous bolus injection of **Gadoquatrane** at a dose of 0.025 mmol/kg body weight (equivalent to 0.1 mmol Gd/kg).
- **Sample Collection:** Plasma and urine samples were collected over a period of 6 months to assess safety and pharmacokinetics.

- Analytical Method: Gadolinium concentrations in plasma and urine were quantified using inductively coupled plasma mass spectrometry (ICP-MS).
- Data Analysis: Pharmacokinetic parameters were determined through noncompartmental analysis. Modeling and simulation were employed to predict the pharmacokinetic profile in patients with severe renal impairment.
- Dialyzability Assessment: In vitro experiments were conducted to evaluate the dialyzability of **Gadoquatrane**.

## Mandatory Visualization

Gadoquatrane Dosing Decision for Patients with Renal Impairment



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Caption: **Gadoquatrane** Dosing Workflow for Renal Impairment.

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## References

- 1. Pharmacokinetics, Safety, and Dialyzability of Gadoquatane in Patients With Impaired Renal Function: A Comprehensive Investigation Using Clinical Trial Data, Modeling and Simulation, and In Vitro Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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